(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride
Overview
Description
“®-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride” is a chemical compound . It is a derivative of triazolo[4,3-a]pyrazine, a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of “®-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride” was characterized using 13C NMR (CDCl3) δ: 29.6, 33.0, 47.4, 48.1, 49.5, 59.8, 109.1, 110.3, 111.2, 112.6, 118.0, 119.5, 120.6, 122.8, 125.6, 127.5, 137.1, 142.8, 143.4, 146.5, 152.3, 170.5. ESI-MS (m/z): calculated for [M+H]+: 459.45; found 459.21 .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . The structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives was preliminarily investigated .Scientific Research Applications
Scientific Field
- Calculated detonation performance is high (Dv = 9408 m s−1 and P = 37.8 GPa), comparable to secondary explosives like CL-20 .
Application in Drug Development
Scientific Field
- Derivatives exhibit promising activity, with specific compounds showing selective toxicity towards cancer cells .
Application in Organic Synthesis
Scientific Field
- Successful synthesis with excellent yields, demonstrating the compound’s utility in constructing complex organic molecules .
Application in Heat-Resistant Explosives
Scientific Field
- Azo compound 10 shows remarkable density (1.91 g cm−3) and thermal stability (Td = 305 °C), outperforming current heat-resistant explosives .
Application in Primary Explosives
Scientific Field
- Compounds 14, 17, and 19 show very high sensitivity (IS ≤ 2 J and FS ≤ 100 J) but also excellent detonation performance (Dv ≥ 8690 m s−1 and P ≥ 30.2 GPa) .
Application in Environmental Science
Scientific Field
Application in Antimicrobial Research
Scientific Field
- Some derivatives showed substantial better MIC values towards tested MDR strains compared to reference drugs .
Application in Green Chemistry
Scientific Field
- The synthesis approach was successful, indicating a sustainable pathway for producing these compounds .
Application in Functional Materials
Scientific Field
Future Directions
properties
IUPAC Name |
(6R)-6-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4.ClH/c13-10-3-1-9(2-4-10)5-11-8-17-12(6-14-11)7-15-16-17;/h1-4,7,11,14H,5-6,8H2;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPMGKCPZXCEMP-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CN=NN21)CC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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